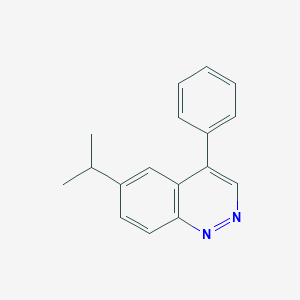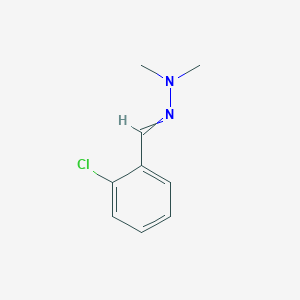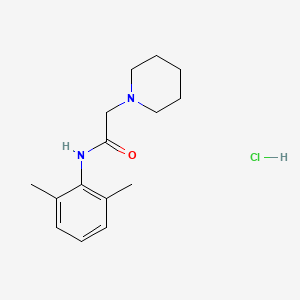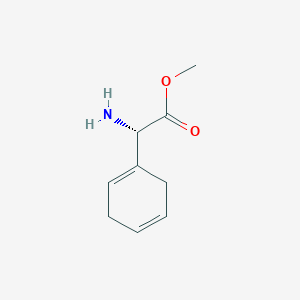
(S)-Methyl 2-amino-2-(cyclohexa-1,4-dien-1-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (alphaS)-alpha-amino-1,4-cyclohexadiene-1-acetate is an organic compound with a unique structure that includes an amino group and a cyclohexadiene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (alphaS)-alpha-amino-1,4-cyclohexadiene-1-acetate typically involves the following steps:
Formation of the cyclohexadiene ring: This can be achieved through a Diels-Alder reaction, where a diene reacts with a dienophile under controlled conditions to form the cyclohexadiene ring.
Introduction of the amino group: The amino group can be introduced through a reductive amination process, where an aldehyde or ketone reacts with an amine in the presence of a reducing agent.
Esterification: The final step involves the esterification of the amino-cyclohexadiene intermediate with methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl (alphaS)-alpha-amino-1,4-cyclohexadiene-1-acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the cyclohexadiene ring to a cyclohexane ring.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions include ketones, carboxylic acids, cyclohexane derivatives, and various substituted amino-cyclohexadiene compounds.
Scientific Research Applications
Methyl (alphaS)-alpha-amino-1,4-cyclohexadiene-1-acetate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl (alphaS)-alpha-amino-1,4-cyclohexadiene-1-acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the cyclohexadiene ring can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl (alphaS)-alpha-amino-1,4-cyclohexadiene-1-carboxylate
- Methyl (alphaS)-alpha-amino-1,4-cyclohexadiene-1-propionate
- Methyl (alphaS)-alpha-amino-1,4-cyclohexadiene-1-butyrate
Uniqueness
Methyl (alphaS)-alpha-amino-1,4-cyclohexadiene-1-acetate is unique due to its specific ester group, which can influence its reactivity and interactions with other molecules. The presence of the cyclohexadiene ring also imparts distinct chemical properties compared to similar compounds with different ring structures.
Properties
CAS No. |
754920-13-3 |
|---|---|
Molecular Formula |
C9H13NO2 |
Molecular Weight |
167.20 g/mol |
IUPAC Name |
methyl (2S)-2-amino-2-cyclohexa-1,4-dien-1-ylacetate |
InChI |
InChI=1S/C9H13NO2/c1-12-9(11)8(10)7-5-3-2-4-6-7/h2-3,6,8H,4-5,10H2,1H3/t8-/m0/s1 |
InChI Key |
ZENSQKXTWLKIKK-QMMMGPOBSA-N |
Isomeric SMILES |
COC(=O)[C@H](C1=CCC=CC1)N |
Canonical SMILES |
COC(=O)C(C1=CCC=CC1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(1R,2R,3S,4R,5R,6S)-3-(diaminomethylideneamino)-4-[(2S,3S,4S,5R)-3-[(2R,3R,4R,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-(methylamino)oxan-2-yl]oxy-4-formyl-4-hydroxy-5-methyloxolan-2-yl]oxy-2,5,6-trihydroxycyclohexyl]guanidine](/img/structure/B14119818.png)
![Ethyl 6-acetyl-2-(2-(4-(ethylthio)phenyl)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B14119826.png)
![N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-N-(4-isopropylbenzo[d]thiazol-2-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B14119834.png)
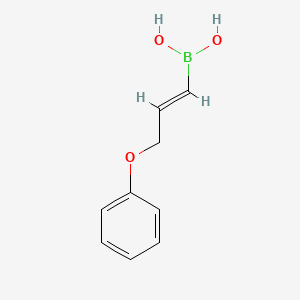
![3-(4-ethoxyphenyl)-1-(4-methoxybenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14119845.png)
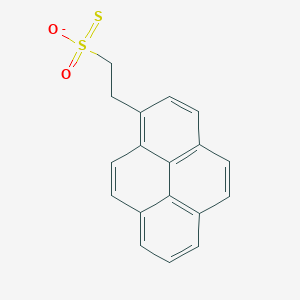
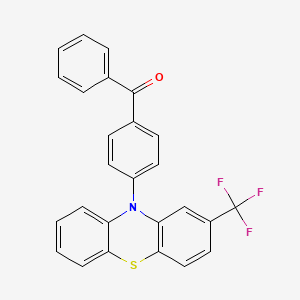
![1-(2-fluorobenzyl)-3-(3-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14119853.png)
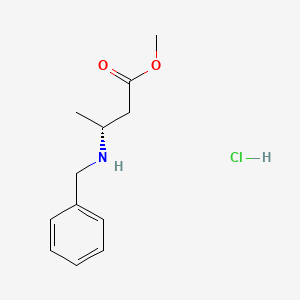
![[4-(4-fluorophenoxy)phenyl]-N,N-dimethylamine](/img/structure/B14119860.png)
![4-[(2,2-Diphenyl-4-pentenylamino)methyl]benzonitrile](/img/structure/B14119867.png)
